molecular formula C8H18ClNO B13454253 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride

4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride

Cat. No.: B13454253
M. Wt: 179.69 g/mol
InChI Key: JAXNWUFYVILHHK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

4-(aminomethyl)-4-methylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(6-9)4-2-7(10)3-5-8;/h7,10H,2-6,9H2,1H3;1H

InChI Key

JAXNWUFYVILHHK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride typically involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1782773-49-2
  • MDL Number : MFCD28631287
  • Key Functional Groups: A cyclohexane ring substituted with a hydroxyl (-OH), aminomethyl (-CH₂NH₂), and methyl (-CH₃) group at the 4-position, forming a hydrochloride salt .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural features and properties of 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences vs. Target Compound Source
4-(Aminomethyl)-4-methylcyclohexan-1-ol HCl C₁₀H₂₀N₂O₃ 216.28 -OH, -CH₂NH₂, -CH₃ Reference compound
4-(Dimethylamino)cyclohexanone HCl C₈H₁₆ClNO 177.67 -C=O (ketone), -N(CH₃)₂ Ketone replaces -OH; tertiary amine vs. primary
trans-4-Methylcyclohexylamine HCl C₇H₁₆ClN 149.66 -NH₂, -CH₃ Lacks -OH and aminomethyl groups
Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 -COOCH₃, -CH₂NH₂ Ester replaces -OH; carboxylate modifies polarity
4-Aminocyclohexan-1-ol (trans) C₆H₁₃NO 115.18 -OH, -NH₂ Lacks methyl and aminomethyl groups
Tranexamic Acid Related Compound C C₈H₁₄ClNO₂ 199.66 -COOH, -CH₂NH₂, cyclohexene Unsaturated ring; carboxylic acid vs. -OH

Physicochemical Properties

  • Solubility: The hydroxyl and aminomethyl groups in the target compound enhance water solubility via hydrogen bonding and salt formation (HCl). In contrast, 4-(Dimethylamino)cyclohexanone HCl (tertiary amine) has lower polarity, reducing aqueous solubility . Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl contains an ester group, increasing lipophilicity compared to the target’s -OH .
  • This is absent in 4-Aminocyclohexan-1-ol .
  • Acidity/Basicity: The primary amine (-CH₂NH₂) in the target compound is more basic (pKa ~9–10) than the tertiary amine in 4-(Dimethylamino)cyclohexanone HCl (pKa ~7–8) . Tranexamic Acid Related Compound C has a carboxylic acid (pKa ~2–3), making it ionized at physiological pH, unlike the target’s -OH (pKa ~10–12) .

Q & A

Q. What are the key synthetic routes for preparing 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride, and what critical parameters affect yield and purity?

The synthesis typically involves cyclohexane ring formation followed by functionalization. A common approach includes:

  • Step 1 : Cyclohexane ring construction via Diels-Alder reactions or hydrogenation of aromatic precursors.
  • Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
  • Step 3 : Hydrochloride salt formation to enhance stability and solubility .
    Critical parameters include reaction temperature (optimized at 0–25°C for aminomethylation), solvent polarity (e.g., ethanol/water mixtures), and purification via recrystallization or column chromatography .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : 1H and 13C NMR to confirm cyclohexane ring geometry, aminomethyl group integration, and hydrochloride salt formation. For example, the aminomethyl proton signal appears at δ 2.8–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C8H16ClNO: 189.09 g/mol) .
  • IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch) and 2500–3000 cm⁻¹ (O-H of hydrochloride) confirm functional groups .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Contaminated gloves must be discarded immediately .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt improves aqueous solubility (critical for biological assays) and stability by reducing hygroscopicity. This is particularly advantageous for in vitro studies requiring buffer compatibility .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Polar solvents : Water, methanol, or DMSO (≤10% v/v in aqueous buffers).
  • Solubility limitations : Hydrophobic cyclohexane ring may require co-solvents (e.g., Tween-80) for in vivo formulations .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride, and how can diastereomers be resolved?

The compound’s cyclohexane ring can adopt chair conformations, affecting interactions with chiral biological targets (e.g., enzymes or GPCRs). Diastereomeric mixtures (common in synthesis) require resolution via:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with ethanol/hexane mobile phases.
  • NMR with chiral shift reagents : Europium complexes to distinguish enantiomers .

Q. What strategies address discrepancies in reported biological activity data across studies?

  • Purity validation : Use HPLC (≥98% purity) to rule out impurities.
  • Assay standardization : Control pH, temperature, and solvent composition. For example, variations in buffer ionic strength can alter receptor binding kinetics .
  • Stereochemical confirmation : Ensure consistent diastereomer ratios between studies .

Q. What in silico methods predict target interactions for this compound?

  • Molecular docking : Software like AutoDock Vina to model binding to cyclooxygenase (COX) or aminopeptidase targets.
  • QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends .

Q. How can solubility be optimized for in vivo pharmacokinetic studies?

  • Salt selection : Compare hydrochloride with other salts (e.g., mesylate) for enhanced bioavailability.
  • Nanoformulations : Lipid nanoparticles or cyclodextrin complexes to improve aqueous dispersion .

Q. What metabolic pathways are influenced by this compound, and how are metabolites characterized?

  • Phase I metabolism : Cytochrome P450-mediated oxidation of the aminomethyl group, detected via LC-MS/MS.
  • Phase II conjugation : Glucuronidation of the hydroxyl group, identified using β-glucuronidase assays .

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